4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one
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Overview
Description
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines . The reaction conditions often involve the use of a mixture of fluorine and nitrogen gases, followed by treatment with triethylamine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including this compound, leverage the availability of fluorinated synthetic blocks and effective fluorinating reagents . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor® for fluorination and various oxidizing and reducing agents for other transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives with different functional groups .
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with biological molecules . This can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one include other fluorinated pyridines and piperazines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and a piperazinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H12FN3O |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C10H12FN3O/c1-7-5-14(6-9(15)13-7)10-8(11)3-2-4-12-10/h2-4,7H,5-6H2,1H3,(H,13,15) |
InChI Key |
ADIKUTCTGUZIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)C2=C(C=CC=N2)F |
Origin of Product |
United States |
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